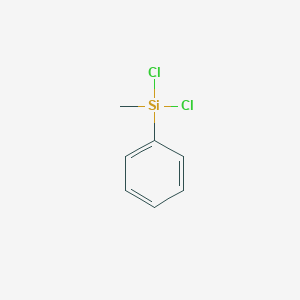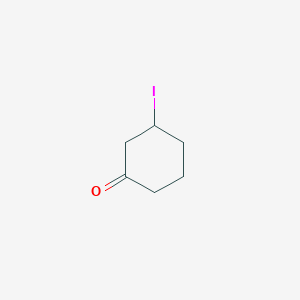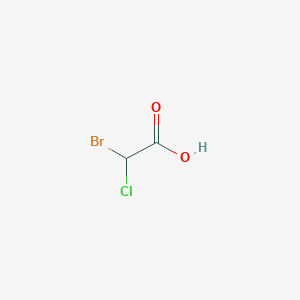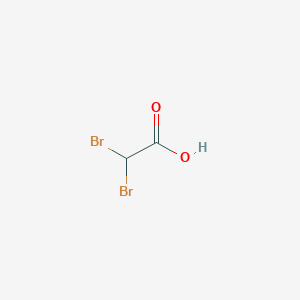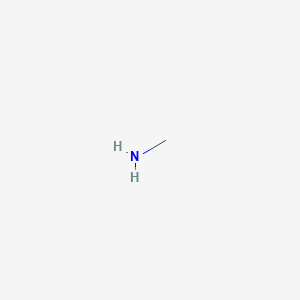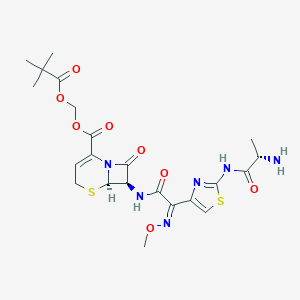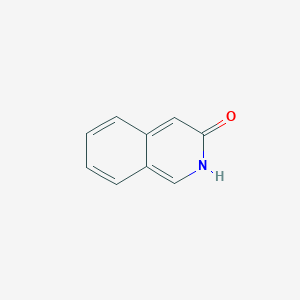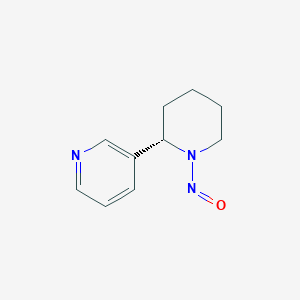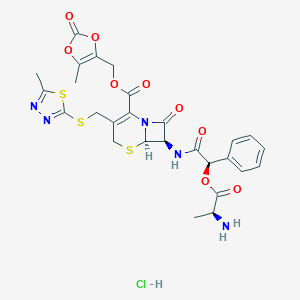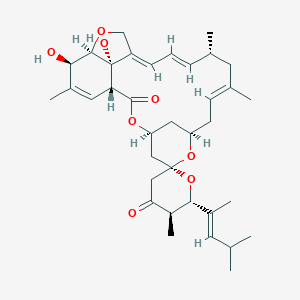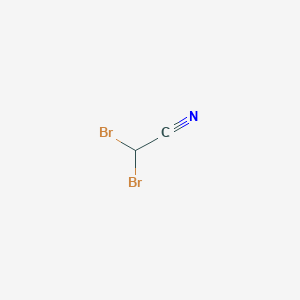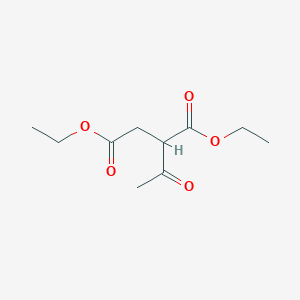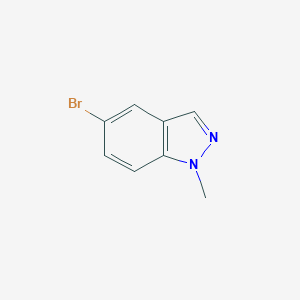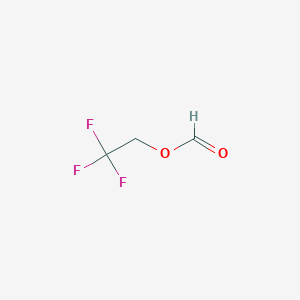![molecular formula C6H6N4S4 B109498 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole CAS No. 66666-63-5](/img/structure/B109498.png)
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical And Physiological Effects
Studies have shown that 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has potential applications in various fields of scientific research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on living organisms.
Future Directions
There are several future directions for the study of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole. One direction is to further study its mechanism of action to understand how it inhibits the growth of cancer cells and microorganisms. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, studies can be conducted to determine its toxicity and safety profile in living organisms.
Scientific Research Applications
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and antioxidant properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
66666-63-5 |
|---|---|
Product Name |
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
Molecular Formula |
C6H6N4S4 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S4/c1-3-7-9-5(11-3)13-14-6-10-8-4(2)12-6/h1-2H3 |
InChI Key |
CFDOAGIWWJVBSV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
Canonical SMILES |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
synonyms |
1,2-Bis(5-methyl-1,3,4-thiadiazol-2-yl)disulfane; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

